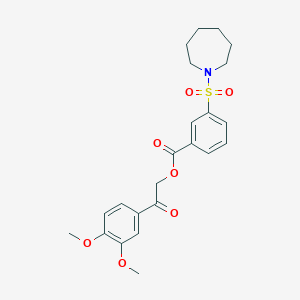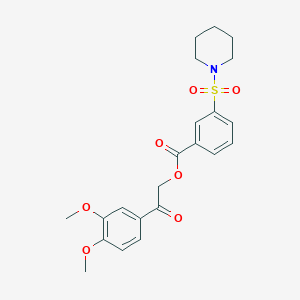![molecular formula C14H15N3O3S2 B285350 3-methyl-6-{[(4-methylphenyl)sulfonyl]methyl}-6,7-dihydro-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B285350.png)
3-methyl-6-{[(4-methylphenyl)sulfonyl]methyl}-6,7-dihydro-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-6-{[(4-methylphenyl)sulfonyl]methyl}-6,7-dihydro-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential use in drug development. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further research. In
Mécanisme D'action
The mechanism of action of 3-methyl-6-{[(4-methylphenyl)sulfonyl]methyl}-6,7-dihydro-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one is not fully understood. However, it is believed that this compound acts by inhibiting certain enzymes and signaling pathways involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
Research has shown that 3-methyl-6-{[(4-methylphenyl)sulfonyl]methyl}-6,7-dihydro-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one has various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce tumor growth, and exhibit antimicrobial activity. Additionally, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-methyl-6-{[(4-methylphenyl)sulfonyl]methyl}-6,7-dihydro-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one in lab experiments is its potential as a drug candidate for various diseases. Additionally, this compound has been shown to have low toxicity in animal studies. However, one limitation is that the mechanism of action is not fully understood, which may hinder further drug development.
Orientations Futures
There are several future directions for research on 3-methyl-6-{[(4-methylphenyl)sulfonyl]methyl}-6,7-dihydro-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one. One direction is to further investigate the mechanism of action and identify specific targets for drug development. Additionally, research could focus on optimizing the synthesis method to improve yield and reduce cost. Finally, further studies could investigate the potential use of this compound as a treatment for neurological disorders such as Alzheimer's disease.
Conclusion:
In conclusion, 3-methyl-6-{[(4-methylphenyl)sulfonyl]methyl}-6,7-dihydro-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one is a promising compound for drug development. Its potential as a treatment for various diseases, including neurological disorders, makes it an attractive candidate for further research. While the mechanism of action is not fully understood, research has shown that this compound exhibits various biochemical and physiological effects. Further research is needed to fully understand the mechanism of action and optimize the synthesis method, but the potential benefits of this compound make it a worthwhile area of study.
Méthodes De Synthèse
The synthesis of 3-methyl-6-{[(4-methylphenyl)sulfonyl]methyl}-6,7-dihydro-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one involves the reaction of 4-methylbenzenesulfonyl chloride with 3-amino-5-methylthio-1,2,4-triazole in the presence of a base. The resulting intermediate is then reacted with 2-chloro-4,6-dimethylpyridine-3-carboxaldehyde to form the final product.
Applications De Recherche Scientifique
3-methyl-6-{[(4-methylphenyl)sulfonyl]methyl}-6,7-dihydro-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one has been shown to have potential as a drug candidate for various diseases. Research has shown that this compound exhibits anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been shown to have potential as a treatment for neurological disorders such as Alzheimer's disease.
Propriétés
Formule moléculaire |
C14H15N3O3S2 |
|---|---|
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
3-methyl-6-[(4-methylphenyl)sulfonylmethyl]-6,7-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one |
InChI |
InChI=1S/C14H15N3O3S2/c1-9-3-5-12(6-4-9)22(19,20)8-11-7-21-14-16-15-10(2)13(18)17(11)14/h3-6,11H,7-8H2,1-2H3 |
Clé InChI |
ZIFBRVPEBZOERC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2CSC3=NN=C(C(=O)N23)C |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)CC2CSC3=NN=C(C(=O)N23)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{4-Chloro-2-methyl-5-[(4-phenoxyanilino)sulfonyl]phenoxy}acetamide](/img/structure/B285269.png)
![2-{4-Chloro-5-[(4-ethoxyanilino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B285271.png)
![2-{4-Chloro-5-[(3,4-dimethylanilino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B285272.png)
![2-{4-Chloro-5-[(2,5-dimethylanilino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B285273.png)
![2-chloro-N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}benzamide](/img/structure/B285275.png)
![2-chloro-N-(3-hydroxyphenyl)-5-[(methylanilino)sulfonyl]benzamide](/img/structure/B285276.png)
![2,4-Dichloro-5-[(3,4-dimethylanilino)sulfonyl]benzoic acid](/img/structure/B285277.png)
![N-cyclohexyl-5-[(isopropylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B285279.png)
![Ethyl 1-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}-4-piperidinecarboxylate](/img/structure/B285280.png)
![2-(3,4-Dimethoxyphenyl)-2-oxoethyl 4-methyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B285281.png)


![Ethyl 4-[4-(azepane-1-sulfonyl)benzamido]benzoate](/img/structure/B285287.png)
![N-[2-(cyclohexylcarbamoyl)phenyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B285291.png)